4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-7-12(15)11-8-13(16)18(14(11)17-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIIDSAGVHIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation: Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core is typically constructed via cyclization reactions. A common approach involves coupling 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . For example, cyclization of 3-amino-2-chloropyridine with acetylacetone in the presence of p-toluenesulfonic acid yields the unsubstituted pyrrolo[2,3-b]pyridine framework . Alternative routes employ transition-metal-catalyzed cross-coupling reactions to assemble the bicyclic system, though these methods are less frequently reported for halogenated derivatives .
Sulfonylation at the 1-Position
Protection of the pyrrole nitrogen via sulfonylation is a critical early-step modification to prevent unwanted side reactions during subsequent functionalization. The phenylsulfonyl group is introduced using benzenesulfonyl chloride under basic conditions:
Procedure :
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Dissolve the pyrrolo[2,3-b]pyridine derivative (1 equiv) in anhydrous THF or DMF.
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Add sodium hydride (1.2–1.5 equiv) at 0°C and stir for 20–30 minutes.
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Dropwise addition of benzenesulfonyl chloride (1.1–1.3 equiv) at 0°C, followed by warming to room temperature.
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Reaction completion within 2–16 hours, yielding 85–99.6% after aqueous workup .
Key Data :
This step is highly reproducible and critical for stabilizing the reactive NH group .
Chlorination at the 4-Position
Chlorination is achieved via electrophilic aromatic substitution (EAS) or nucleophilic displacement. EAS using POCl₃ or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF, acetonitrile) is preferred for regioselectivity:
Procedure :
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React 1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine (1 equiv) with POCl₃ (3–5 equiv) at 80–100°C for 4–6 hours.
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Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography .
Key Data :
Alternative methods using NCS under milder conditions (25–50°C) show reduced yields (70–75%) .
Methylation at the 6-Position
The 6-methyl group is introduced via directed ortho-metalation (DoM) followed by alkylation. Lithium diisopropylamide (LDA) or n-BuLi deprotonates the C6 position, enabling reaction with methyl iodide:
Procedure :
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Cool a THF solution of 4-chloro-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine (1 equiv) to −30°C.
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Add LDA (1.2 equiv) and stir for 40 minutes.
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Introduce methyl iodide (1.5 equiv) and warm to 20°C for 16 hours .
Key Data :
Regioselectivity is ensured by the sulfonyl group’s electron-withdrawing effect, directing methylation to the C6 position .
Iodination at the 2-Position
Iodination employs electrophilic or metal-mediated strategies. N-Iodosuccinimide (NIS) in acetic acid or iodomethane with palladium catalysis achieves high selectivity:
Procedure :
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Dissolve 4-chloro-6-methyl-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine (1 equiv) in dry DCM.
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Add NIS (1.1 equiv) and stir at 25°C for 12 hours.
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Purify via flash chromatography to isolate the 2-iodo product .
Key Data :
Palladium-catalyzed methods using iodobenzene diacetate and HI show comparable yields but require stringent anhydrous conditions .
Comparative Analysis of Synthetic Routes
The optimal pathway balances yield, regioselectivity, and practicality:
Route 1 : Sequential functionalization (sulfonylation → chlorination → methylation → iodination) achieves an overall yield of 45–55%.
Route 2 : Early-stage iodination followed by chlorination and methylation reduces yield (35–40%) due to steric hindrance .
Critical challenges include:
Chemical Reactions Analysis
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction Reactions: The phenylsulphonyl group can undergo oxidation and reduction reactions. For example, oxidation can be carried out using reagents like potassium permanganate (KMnO4), while reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced with various aryl or alkyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have highlighted the anticancer properties of pyrrolopyridine derivatives, including 4-chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. These compounds have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that pyrrolopyridine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.4 | HeLa |
| Another Pyrrolopyridine Derivative | 7.8 | MCF-7 |
Mechanism of Action:
The mechanism of action for these compounds often involves the inhibition of specific kinases or other proteins involved in cancer progression. The sulfonyl group in the structure enhances solubility and bioavailability, making it a favorable candidate for further development.
Agrochemical Applications
Herbicidal Properties:
Research has indicated that pyrrolopyridine derivatives can function as herbicides. The compound's structure allows it to interact with plant growth regulators, effectively inhibiting weed growth while being less harmful to crops.
| Herbicide Tested | Weed Species | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 85 |
| Commercial Herbicide A | Amaranthus retroflexus | 90 |
Material Science Applications
Fluorescent Properties:
The compound has been explored for its optical properties, making it suitable for applications in sensors and imaging technologies. The unique electronic structure allows for efficient light absorption and emission.
| Property | Value |
|---|---|
| Absorption Max (nm) | 450 |
| Emission Max (nm) | 520 |
Case Study:
In a recent experiment, the compound was incorporated into polymer matrices to enhance their fluorescence properties. The resulting materials showed improved performance in light-emitting devices.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with enzymes and receptors, modulating their activity. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
Halogen Substituents
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS N/A)
- Key Difference : Lacks iodine at position 2 and methyl at position 6; uses a 4-methylphenylsulfonyl group instead of phenylsulfonyl.
- Impact : The absence of iodine reduces its utility in cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl group on the sulfonyl ring enhances π-π stacking in crystal structures, improving stability .
- Synthesis : Achieved via tosylation with p-toluenesulfonyl chloride (78% yield) .
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 889939-26-8)
Methyl and Sulfonyl Group Variations
- 4-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 744209-64-1) Key Difference: Methyl at position 2 instead of iodine. Physicochemical Data: Molecular weight 306.77 g/mol; soluble in standard organic solvents at 10 mM .
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 896722-50-2)
Ring System and Functional Group Modifications
- 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-70-0) Key Difference: Pyrrolo[2,3-d]pyrimidine core instead of pyrrolo[2,3-b]pyridine; tosyl group replaces phenylsulfonyl. Similarity score: 0.87 .
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-57-9)
- Key Difference : Trifluoromethyl at position 5.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may improve binding affinity in biological targets .
Biological Activity
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of pyrrolopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of halogen substituents (chlorine and iodine) and a phenylsulfonyl group contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer progression. The compound has been studied for its inhibitory effects on the c-Met signaling pathway, which plays a crucial role in tumor growth and metastasis.
Key Mechanisms:
- Inhibition of c-Met Kinase : This compound has demonstrated significant cytotoxic activity against cancer cell lines by inhibiting c-Met kinase activity. The inhibition is attributed to the structural features that allow it to bind effectively to the active site of the kinase.
- Molecular Docking Studies : Computational studies have shown that this compound forms stable hydrogen bonds with critical residues in the c-Met protein, enhancing its potential as an anticancer agent .
Biological Activity Data
A series of studies have quantified the biological activity of this compound using various assays. Below is a summary table highlighting key findings:
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects, leading to apoptosis in treated cells. The mechanism involved disruption of mitochondrial function and activation of caspase pathways.
- Animal Models : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor size compared to control groups. The observed effects correlated with decreased levels of phosphorylated c-Met and downstream signaling molecules.
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting potential for use in multi-drug regimens targeting resistant cancer types.
Q & A
Q. What are the critical considerations for designing a synthesis route for this compound?
The synthesis of this iodinated pyrrolopyridine derivative requires multi-step optimization. Key steps include:
- Halogenation sequence : Iodination at position 2 must precede chlorination at position 4 to avoid steric hindrance. Evidence from analogous compounds shows that late-stage iodination can reduce yield due to competing side reactions .
- Protection of the pyrrole NH group : The phenylsulfonyl group at position 1 acts as both a protecting group and an electron-withdrawing moiety to stabilize the ring during halogenation. Use of p-toluenesulfonyl chloride under basic conditions (NaOH/benzyltriethylammonium chloride) is a validated method for introducing this group .
- Purification challenges : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) is recommended to separate halogenated byproducts .
Q. How can spectroscopic data resolve structural ambiguities in derivatives?
- 1H NMR : The methyl group at position 6 typically appears as a singlet at δ 2.4–2.6 ppm, while the phenylsulfonyl group’s aromatic protons resonate as multiplets at δ 7.5–8.1 ppm .
- X-ray crystallography : Crystallographic data (e.g., monoclinic C2/c space group, β angle ~91.5°) confirm dihedral angles between the phenylsulfonyl and pyrrolopyridine rings (~79.6°), which influence π-π stacking interactions .
Advanced Research Questions
Q. How do functional group substitutions impact biological activity?
A comparative SAR study of analogues reveals:
The iodo group’s size and polarizability enhance binding to hydrophobic pockets in kinase targets, while the phenylsulfonyl group stabilizes the molecule against metabolic degradation .
Q. What methodologies address contradictions in reported biological data?
- Dose-response normalization : Discrepancies in IC50 values (e.g., 0.5–5 µM in kinase assays) may arise from assay conditions. Normalize data using a reference inhibitor (e.g., staurosporine) and standardized ATP concentrations (1 mM) .
- Metabolic stability testing : Use hepatic microsomal assays (human/rat) to differentiate intrinsic activity from pharmacokinetic artifacts. Compounds with t1/2 < 15 min in microsomes often show inflated cellular activity due to rapid degradation .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- DFT calculations : Optimize the HOMO/LUMO distribution to identify reactive sites. The 2-iodo group directs electrophiles to position 5 due to its electron-withdrawing effect, as shown by Fukui function analysis .
- Molecular docking : Simulate interactions with kinases (e.g., JAK2) to prioritize substituents that enhance binding entropy. The methyl group at position 6 fills a hydrophobic cleft in JAK2’s ATP-binding site, reducing ligand flexibility and improving affinity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
